4-Formyl-3-methylthiophene-2-carboxylic acid is an organic compound characterized by a thiophene ring with a formyl group and a carboxylic acid group. This compound exhibits a unique structure that combines the properties of both the thiophene and carboxylic acid functionalities, making it a subject of interest in various fields, including organic synthesis and biological research. The presence of the formyl group allows for further chemical modifications, while the carboxylic acid group enhances its reactivity and solubility in polar solvents.
Research indicates that compounds related to 4-formyl-3-methylthiophene-2-carboxylic acid exhibit significant biological activities. These include potential inhibitory effects on enzymes such as d-amino acid oxidase, which is implicated in various neurological disorders. The interactions of thiophene derivatives with biological targets often involve hydrogen bonding and hydrophobic interactions due to their functional groups .
The synthesis of 4-formyl-3-methylthiophene-2-carboxylic acid can be achieved through several methods:
A potential synthetic route includes:
4-Formyl-3-methylthiophene-2-carboxylic acid has various applications:
Studies have shown that 4-formyl-3-methylthiophene-2-carboxylic acid interacts with specific molecular targets, influencing biochemical pathways. For instance, its interaction with d-amino acid oxidase has been explored, revealing that small substituents on the thiophene ring can significantly affect binding affinity and inhibitory potency .
Several compounds share structural similarities with 4-formyl-3-methylthiophene-2-carboxylic acid. Notable examples include:
| Compound Name | Structure Features |
|---|---|
| 5-Formyl-4-methylthiophene-2-carboxylic acid | Contains a formyl group and carboxylic acid on a different position of the thiophene ring. |
| 3-Methylthiophene-2-carboxylic acid | Lacks the formyl group but shares the carboxylic acid functionality. |
| 5-Methylthiophenecarboxaldehyde | Similar in structure but does not contain a carboxylic acid group. |
| 2,5-Thiophenedicarboxaldehyde | Contains two aldehyde groups but lacks the methyl substitution. |
The uniqueness of 4-formyl-3-methylthiophene-2-carboxylic acid lies in its combination of both formyl and carboxylic functionalities on the thiophene ring, providing enhanced reactivity compared to similar compounds that may lack one of these functional groups. This structural feature allows for diverse chemical transformations and potential applications in medicinal chemistry and materials science .
Palladium-catalyzed carbonylation represents one of the most versatile and efficient methods for introducing carboxylic acid functionality into thiophene derivatives [1]. The development of novel catalytic carbonylation systems has enabled direct conversion of thiophenes to their corresponding carboxylic acids under controlled conditions [1]. Recent advances in this field have demonstrated that palladium acetate, when used in combination with para-benzoquinone as a stoichiometric oxidant, provides excellent catalytic performance under carbon monoxide and carbon dioxide binary conditions [1].
The mechanism of palladium-catalyzed carboxylation involves successive steps including the formation of carbanion through carbon-hydrogen bond activation via palladium acetate, elimination of acetic acid, and nucleophilic attack of the weak electrophile carbon dioxide to form carbon-carbon bonds [2]. Density functional theory calculations have revealed that the carbon-carbon bond formation occurs through a three-membered cyclic conformation involving the interaction of the transition metal and carbon dioxide [2].
Experimental investigations have shown that pressurized carbon dioxide effectively suppresses thermal decomposition of active palladium species to inactive palladium black, thereby improving catalyst durability under reaction conditions [1]. The use of carbon monoxide and carbon dioxide binary systems has proven particularly effective, with carbon monoxide serving as the carbonyl source while carbon dioxide prevents catalyst decomposition [1].
Table 1: Palladium-Catalyzed Carbonylation Approaches for Thiophene Derivatives
| Catalyst System | Temperature (°C) | Pressure (atm) | Yield (%) | Reaction Time (h) | Selectivity |
|---|---|---|---|---|---|
| Palladium acetate (1 mol%) + para-benzoquinone | 120-150 | 10-20 (CO/CO₂) | 85-98 | 6-12 | High C-2 |
| Palladium acetate (5 mol%) + CO/CO₂ | 140-180 | 15-25 (CO) | 60-90 | 3-8 | Moderate C-2/C-5 |
| Palladium chloride/P{OCH(CF₃)₂}₃/Silver carbonate | 80-120 | Atmospheric | 70-95 | 8-20 | β-selective |
| Palladium acetate/Titanium tetrachloride | 100-140 | Atmospheric | 44-85 | 3-6 | C-2 selective |
| Palladium acetate/Vanadium acetylacetonate | 150-175 | Atmospheric | 49-85 | 3-5 | C-5 selective |
Alternative approaches utilizing cesium carbonate in solvent-free conditions have demonstrated feasibility for direct carboxylation of thiophene with carbon dioxide [3]. These reactions proceed through formation of the carbon-4 carbanion via carbonate-mediated carbon-hydrogen bond cleavage, followed by nucleophilic attack on carbon dioxide [3]. The activation energy barrier for carbon-hydrogen activation is higher than the subsequent carbon dioxide insertion step for both mono- and di-carboxylate formation [3].
Grignard reagent-mediated functionalization provides an alternative synthetic route for thiophene carboxylation, particularly valuable for constructing complex molecular architectures [4]. The synthesis typically involves formation of thiophene-containing Grignard reagents followed by carbon dioxide insertion to generate carboxylic acid derivatives [5].
Industrial-scale production of thiophene carboxylic acids often employs Grignard chemistry using magnesium metal in the presence of alkyl halides [5]. The process involves reaction of thiophene compounds with magnesium followed by carbon dioxide treatment and acidification [5]. Reaction solvents commonly include ethers such as diethyl ether, tetrahydrofuran, tetrahydropyran, 1,4-dioxane, cyclopentyl methyl ether, dimethoxyethane, and methyl tert-butyl ether [5].
Table 2: Grignard Reagent-Mediated Functionalization Methods
| Starting Material | Grignard Reagent | Reaction Conditions | Product Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 3-Methylthiophene | Isopropylmagnesium chloride | THF, -78°C, 2h | 65-78 | C-2 preferred |
| 2-Bromothiophene | Magnesium/THF | Diethyl ether, reflux, 4h | 70-85 | C-5 selective |
| 3-Bromothiophene-2-carboxylic acid | Phenylmagnesium bromide | THF, 0°C to rt, 6h | 60-75 | Cross-coupling |
| 5-Bromothiophene-2-carboxylic acid | Arylmagnesium bromide | THF, rt, 8h | 55-80 | Cross-coupling |
| 2-Chlorothiophene | Ethylmagnesium bromide | THF, -40°C, 3h | 68-82 | C-5 selective |
The versatility of Grignard chemistry extends to cyclophane synthesis, where thiophene-containing Grignard reagents participate in addition reactions followed by ring-closing metathesis sequences [4]. These approaches enable variation of alkene chain length during Grignard addition and generation of diverse cyclophanes with different ring sizes [4].
The Vilsmeier-Haack reaction represents a fundamental approach for introducing formyl groups into thiophene systems [6] [7]. Recent investigations have demonstrated that judicious control of Vilsmeier-Haack-Arnold reagent usage enables selective introduction of formyl groups at specific positions on the thiophene ring [6]. This methodology has proven particularly effective for synthesizing fluorescent tetra-substituted thiophene derivatives [6].
Optimization studies using 3-methylthiophene as a model substrate have revealed significant variations in regioselectivity depending on the formylating agent employed [8]. N-formylpyrrolidine with phosphorus oxychloride provides optimal yields and regioselectivity for 2-formylation with an 11:1 ratio, while up to 46:1 ratios can be achieved using methoxydichloromethane with titanium tetrachloride, albeit in lower yields [8].
Table 3: Vilsmeier-Haack Reaction Optimization for Thiophene Formylation
| Formylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (2:5) | Substrate |
|---|---|---|---|---|---|
| Dimethylformamide/Phosphorus oxychloride | 0 to 80 | 2-6 | 58-75 | 6.1:1 | 3-Methylthiophene |
| N-Formylpyrrolidine/Phosphorus oxychloride | 0 to 60 | 1-4 | 70-85 | 11:1 | 3-Methylthiophene |
| N-Formylindoline/Oxalyl chloride | -10 to 40 | 3-8 | 65-80 | 1:1.5 | 3-Methylthiophene |
| Methoxydichloromethane/Titanium tetrachloride | -12 to 25 | 1-3 | 83-94 | 46:1 | 3-Bromothiophene |
| N-Methylformanilide/Phosphorus oxychloride | 0 to 70 | 2-5 | 60-78 | 3.0:1 | 3-Alkylthiophenes |
The effect of increasing steric bulk in Vilsmeier amides has been clearly demonstrated, with bulkier N-methylformanilide providing up to two-fold improvement in regioselectivity compared to dimethylformamide [8]. Optimal 5-formylation (1:1.5 ratio) has been achieved using N-formylindoline with oxalyl chloride [8].
Rieche reagents, such as methoxydichloromethane activated by Lewis acids, offer enhanced regioselectivity for 2-formylation due to their sterically less demanding nature compared to Vilsmeier reagents [8]. Using 3-bromothiophene with titanium tetrachloride at -12°C, formylation yields 83% with a 94:1 ratio of 2- to 5-isomers [8].
Directed metalation followed by formylation provides precise regiocontrol for thiophene functionalization [9] [10]. The methodology employs strong bases such as lithium diisopropylamide, n-butyllithium with tetramethylethylenediamine, or Knochel-Hauser bases to generate thiophene anions at specific positions [9] [10].
The synthesis of tetrasubstituted thiophenes via direct metalation has been extensively investigated using various metalating reagents [9] [10]. Lithium bases prove particularly effective for generating complex heterocyclic compounds, although synthesis of polysubstituted thiophenes bearing reactive groups presents challenges due to the high reactivity of organometallic reagents [10].
Table 4: Directed Metalation-Formylation Sequences
| Metalating Agent | Temperature (°C) | Formylation Agent | Overall Yield (%) | Selectivity |
|---|---|---|---|---|
| n-Butyllithium/Tetramethylethylenediamine | -78 to -40 | Dimethylformamide | 60-75 | ortho-directing |
| Lithium diisopropylamide/THF | -78 to 0 | N-Formylmorpholine | 65-80 | Position-specific |
| Knochel-Hauser Base | -40 to 0 | Ethyl formate | 70-85 | Regiocontrolled |
| sec-Butyllithium/Tetramethylethylenediamine | -78 to -20 | Dimethylformamide | 55-70 | Lithiation-selective |
| Lithium 2,2,6,6-tetramethylpiperidide/THF | -40 to 0 | N,N-Dimethylformamide | 75-90 | High regioselectivity |
Multi-step reaction sequences involving successive metalation and formylation have demonstrated utility in synthesizing complex thiophene derivatives [11]. The approach typically involves initial metalation at low temperatures followed by quenching with formylating agents such as dimethylformamide or ethyl formate [11].
Regioselective modification of methyl-substituted thiophenes requires careful consideration of electronic and steric factors governing reactivity patterns [12] [13]. Catalyst-controlled regiodivergent carbon-hydrogen alkynylation has emerged as a powerful tool for achieving selective functionalization at either carbon-2 or carbon-5 positions of 3-substituted thiophenes [12] [13].
The development of dual ligand-enabled catalyst systems has proven particularly effective for controlling regioselectivity [13]. Using bulky fluorinated phosphine ligands such as tris[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] phosphite results in β-selective arylation, while 2,2'-bipyridyl ligands promote α-arylation [14].
Mechanistic studies employing density functional theory calculations have revealed that both metalation/deprotonation and Heck-type arylation mechanisms contribute to the observed regioselectivity [14]. The choice of ligand influences the relative energetics of these competing pathways, enabling selective access to different regioisomers [14].
For 3-hexylthiophene as a model substrate, optimization of amino acid-derived ligands has demonstrated that increasing steric demand significantly improves regioselectivity [13]. Under optimized conditions using the most sterically demanding ligand, the target carbon-5 substituted product can be obtained in 71% yield with 94:6 regioselectivity [13].
Large-scale production of thiophene derivatives faces several critical challenges related to catalyst stability, process economics, and operational safety [15] [16] [17]. Thiophene ring-fragmentation reactions, which are relevant for certain synthetic approaches, require careful attention to reaction kinetics and thermal management for successful scale-up [15].
Table 5: Large-Scale Production Challenges and Solutions
| Challenge | Description | Solution Approach | Economic Impact |
|---|---|---|---|
| Catalyst Deactivation | Palladium catalyst poisoning by sulfur compounds | Continuous catalyst regeneration systems | Reduces catalyst replacement costs by 60% |
| Temperature Control | Maintaining uniform heating in large reactors | Microreactor technology with precise control | Improves yield consistency by 15-25% |
| Product Separation | Thiophene-alcohol azeotrope formation | Extractive distillation techniques | Increases product purity to >99.5% |
| Waste Management | Handling of chlorinated byproducts | Integrated waste recovery processes | Reduces waste disposal costs by 40% |
| Scale-up Economics | High catalyst costs at industrial scale | Catalyst recycling and ligand optimization | Lowers production costs by 20-30% |
| Safety Considerations | Handling of toxic carbon monoxide and organometallics | Flow chemistry under inert atmosphere | Reduces insurance and safety costs |
Industrial synthesis methods typically employ high-temperature processes using n-butane and sulfur as starting materials [16] [17]. The reaction involves mixing n-butane with sulfur at temperatures around 600°C, where molten sulfur releases reactive sulfur gas that combines with butane to form thiophene [18]. Alternative approaches utilize sodium succinate and phosphorus trisulfide heated to 200°C [19].
Flow chemistry has emerged as a promising solution for scaling thiophene synthesis reactions [15]. Microreactor technology enables precise temperature control and short residence times, addressing safety concerns associated with hazardous reagents under strictly inert conditions [15]. Low fragmentation temperatures observed in inline monitoring studies allow for convenient operation with short residence times [15].
Table 6: Reaction Condition Optimization Data
| Parameter | Optimal Range | Critical Factor | Impact on Yield |
|---|---|---|---|
| Temperature Range (°C) | 120-150 | Thermal stability of intermediates | Optimum at 140°C (±10°C) |
| Pressure (atm) | 10-20 | Carbon monoxide solubility and mass transfer | Linear increase up to 15 atm |
| Catalyst Loading (mol%) | 1-5 | Economic feasibility vs activity | Diminishing returns >3 mol% |
| Reaction Time (h) | 6-12 | Complete conversion vs selectivity | Plateau after 8-10 h |
| Solvent System | THF/DMF mixtures | Substrate solubility | THF:DMF (3:1) gives best results |
| Substrate Concentration (M) | 0.1-0.5 | Reaction kinetics | Maximum at 0.3 M concentration |
Process optimization studies have identified key parameters affecting large-scale synthesis efficiency [20] [21]. Using supported catalysts with alumina carriers and phosphotungstic acid as active ingredients provides maximum thiophene yields [20] [21]. Density functional theory calculations reveal four transition states in the optimized reaction process with energy barriers of 242.1, 116.6, 150.4, and 15.3 kilojoules per mole respectively [20] [21].
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 4-Formyl-3-methylthiophene-2-carboxylic acid reveals characteristic chemical shifts that provide definitive structural identification. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonances that reflect the unique electronic environment of each proton in the molecule [1] [2].
The formyl proton represents the most diagnostic signal, appearing as a singlet in the range of 9.8-10.2 parts per million. This significant downfield shift results from the deshielding effect of the carbonyl carbon and the electron-withdrawing nature of the thiophene ring system [2]. The thiophene proton at position 5 resonates as a singlet between 7.8-8.2 parts per million, characteristic of aromatic protons on substituted thiophene rings [1] [3].
The methyl substituent at position 3 appears as a singlet between 2.4-2.8 parts per million, with the chemical shift influenced by the electron-withdrawing effects of both the formyl group and the carboxylic acid functionality [4]. The carboxylic acid proton exhibits a broad singlet in the range of 11.5-12.5 parts per million, typical of carboxylic acid protons that undergo rapid exchange with solvent molecules [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the characteristic chemical shifts of the carbon framework. The formyl carbon resonates in the range of 180-185 parts per million, reflecting the high degree of deshielding associated with the aldehyde carbonyl carbon [2]. The carboxylic acid carbonyl carbon appears between 165-170 parts per million, consistent with the electronic environment of carboxylic acid functional groups [5].
The thiophene carbon atoms exhibit characteristic patterns: carbon-2 (bearing the carboxylic acid group) resonates at 140-145 parts per million, carbon-3 (bearing the methyl group) at 135-140 parts per million, carbon-4 (bearing the formyl group) at 130-135 parts per million, and carbon-5 at 125-130 parts per million [1] [3]. The methyl carbon appears in the aliphatic region at 15-20 parts per million [4].
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Formyl CHO | 9.8-10.2 | Singlet |
| ¹H | Thiophene H-5 | 7.8-8.2 | Singlet |
| ¹H | Methyl CH₃ | 2.4-2.8 | Singlet |
| ¹H | Carboxylic acid OH | 11.5-12.5 | Broad singlet |
| ¹³C | Formyl C=O | 180-185 | - |
| ¹³C | Carboxylic acid C=O | 165-170 | - |
| ¹³C | Thiophene C-2 | 140-145 | - |
| ¹³C | Thiophene C-3 | 135-140 | - |
| ¹³C | Thiophene C-4 | 130-135 | - |
| ¹³C | Thiophene C-5 | 125-130 | - |
| ¹³C | Methyl CH₃ | 15-20 | - |
The Fourier Transform Infrared spectroscopic analysis of 4-Formyl-3-methylthiophene-2-carboxylic acid provides detailed information about the vibrational modes of the functional groups present in the molecule. The formyl carbonyl stretch appears as a strong absorption band at 1730-1735 wavenumbers, characteristic of aldehyde functional groups [6] [7]. This frequency is higher than typical ketone carbonyls due to the reduced conjugation and increased s-character of the carbonyl bond in aldehydes [6].
The carboxylic acid carbonyl stretch manifests as a strong absorption between 1685-1695 wavenumbers, reflecting the electron-withdrawing influence of the thiophene ring system [5] [6]. This frequency is lower than the formyl carbonyl due to resonance stabilization and hydrogen bonding effects in the carboxylic acid functional group [5].
The carboxylic acid hydroxyl stretch produces a characteristic broad absorption band spanning 3000-3500 wavenumbers, with the breadth attributed to extensive hydrogen bonding interactions both intermolecularly and intramolecularly [5] [6]. This broad envelope often obscures the sharper carbon-hydrogen stretching vibrations that occur in the same spectral region [5].
Aromatic carbon-hydrogen stretching modes appear as medium-intensity bands between 3080-3100 wavenumbers, characteristic of aromatic protons on substituted thiophene rings [6]. The methyl carbon-hydrogen stretching vibrations occur at 2920-2960 wavenumbers, typical of aliphatic methyl groups [6].
Thiophene ring vibrations manifest as medium-intensity bands between 1520-1540 wavenumbers, reflecting the aromatic character of the five-membered heterocyclic ring system . The carbon-oxygen stretch of the carboxylic acid group appears at 1280-1300 wavenumbers, while the hydroxyl bending mode occurs at 1350-1400 wavenumbers [5] [6].
| Functional Group | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
|---|---|---|---|
| Formyl C=O stretch | 1730-1735 | Strong | High |
| Carboxylic acid C=O stretch | 1685-1695 | Strong | High |
| Carboxylic acid O-H stretch | 3000-3500 (broad) | Broad, medium | High |
| Aromatic C-H stretch | 3080-3100 | Medium | Low |
| Methyl C-H stretch | 2920-2960 | Medium | Low |
| Thiophene ring vibrations | 1520-1540 | Medium | Medium |
| C-O stretch (carboxylic acid) | 1280-1300 | Medium | Medium |
| O-H bend (carboxylic acid) | 1350-1400 | Medium | Medium |
The mass spectrometric analysis of 4-Formyl-3-methylthiophene-2-carboxylic acid reveals characteristic fragmentation patterns that provide structural elucidation through the identification of molecular ion peaks and fragment ions. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular weight of the compound, typically with low to medium relative intensity (15-25 percent) due to the inherent instability of the molecular ion under electron ionization conditions [9] [10].
The loss of hydroxyl radical produces a significant fragment ion at mass-to-charge ratio 153, representing the [M-OH]⁺ ion with high relative intensity (40-60 percent). This fragmentation follows the alpha cleavage mechanism, where the bond adjacent to the carbonyl carbon undergoes homolytic cleavage [9] [10].
The loss of the formyl group generates a prominent fragment ion at mass-to-charge ratio 141, corresponding to [M-CHO]⁺ with high relative intensity (60-80 percent). This fragmentation pattern is characteristic of aldehydes and results from alpha cleavage adjacent to the formyl carbonyl carbon [9] [10].
The loss of the carboxyl group produces a fragment ion at mass-to-charge ratio 125, representing [M-COOH]⁺ with medium relative intensity (30-50 percent). This fragmentation is typical of carboxylic acids and involves the cleavage of the carbon-carbon bond adjacent to the carboxyl group [10] [11].
Sequential fragmentation leads to the formation of the [M-CHO-CH₃]⁺ ion at mass-to-charge ratio 126, with moderate relative intensity (20-30 percent), resulting from the consecutive loss of both the formyl group and the methyl substituent [9].
The thiophene ring fragment appears at mass-to-charge ratio 111 with high relative intensity (70-90 percent), indicating the stability of the aromatic heterocyclic system under mass spectrometric conditions [9]. The formyl fragment at mass-to-charge ratio 29 corresponds to the [CHO]⁺ acylium ion, while the methyl fragment at mass-to-charge ratio 15 represents the [CH₃]⁺ radical ion [9] [10].
| Fragment Ion | m/z Value | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| M⁺- (molecular ion) | 170 | 15-25 | Electron ionization |
| [M-OH]⁺ (loss of hydroxyl) | 153 | 40-60 | Alpha cleavage |
| [M-CHO]⁺ (loss of formyl) | 141 | 60-80 | Alpha cleavage |
| [M-COOH]⁺ (loss of carboxyl) | 125 | 30-50 | Alpha cleavage |
| [M-CHO-CH₃]⁺ (loss of formyl and methyl) | 126 | 20-30 | Sequential fragmentation |
| Thiophene ring fragment | 111 | 70-90 | Ring stabilization |
| Formyl fragment [CHO]⁺ | 29 | 30-40 | Acylium ion formation |
| Methyl fragment [CH₃]⁺ | 15 | 10-20 | Radical fragmentation |
The crystallographic analysis of 4-Formyl-3-methylthiophene-2-carboxylic acid and related thiophene derivatives provides essential structural information regarding molecular geometry, intermolecular interactions, and crystal packing arrangements. Thiophene-2-carboxylic acid, a closely related compound, crystallizes in the monoclinic crystal system with space group P2₁/c and unit cell parameter a = 5.698(1) Å [12] [13].
The tetramer structure of thiophene-2-carboxylic acid demonstrates the propensity for extensive hydrogen bonding networks in carboxylic acid-containing thiophene derivatives. This tetramer crystallizes in the orthorhombic crystal system with space group Pna2(1) and unit cell parameters a = 10.106(2) Å, b = 14.299(3) Å, c = 16.092(3) Å [12]. The calculated density is 1.464 g/cm³, and the structure exhibits extensive intermolecular hydrogen bonding interactions [12].
The crystal packing is stabilized by multiple types of hydrogen bonds including oxygen-hydrogen···oxygen, carbon-hydrogen···oxygen, and sulfur-hydrogen···oxygen interactions [12]. The thiophene rings maintain planarity with maximum deviations from the least-squares plane of 0.0024 Å [12]. The dihedral angles between adjacent thiophene rings vary significantly, indicating the flexibility of the intermolecular arrangements [12].
3-Methylthiophene-2-carboxylic acid exhibits a melting point of 147-149°C, providing thermal stability information relevant to the target compound [4] [14]. The presence of both formyl and methyl substituents in 4-Formyl-3-methylthiophene-2-carboxylic acid would be expected to influence the crystal packing through additional steric interactions and hydrogen bonding possibilities [12].
The molecular geometry of thiophene carboxylic acid derivatives typically exhibits planar thiophene rings with bond lengths consistent with aromatic character. The carbon-sulfur bond lengths in the thiophene ring range from 1.73-1.75 Å, while carbon-carbon bond lengths within the ring are approximately 1.35-1.45 Å [12]. The carboxylic acid group adopts a planar configuration with typical carbon-oxygen bond lengths of 1.21 Å for the carbonyl and 1.32 Å for the hydroxyl carbon-oxygen bond [12].
| Compound | Crystal System | Space Group | Unit Cell Parameters | Density (g/cm³) |
|---|---|---|---|---|
| Thiophene-2-carboxylic acid | Monoclinic | P2₁/c | a = 5.698(1) Å | Not specified |
| 3-Methylthiophene-2-carboxylic acid | Not specified | Not specified | Melting point: 147-149°C | Not specified |
| 2-Thiophenecarboxylic acid (tetramer) | Orthorhombic | Pna2(1) | a = 10.106(2) Å, b = 14.299(3) Å, c = 16.092(3) Å | 1.464 |
The Density Functional Theory calculations for 4-Formyl-3-methylthiophene-2-carboxylic acid provide comprehensive insights into the electronic structure, geometric parameters, and molecular properties. The B3LYP hybrid functional with 6-31G(d,p) basis set represents the most commonly employed computational approach for thiophene derivatives, offering an optimal balance between accuracy and computational efficiency [15] [16] [17].
The optimized molecular geometry reveals a near-planar configuration with the thiophene ring maintaining aromatic character. The bond lengths within the thiophene ring are consistent with delocalized pi-electron systems, with carbon-sulfur distances ranging from 1.73-1.75 Å and carbon-carbon bond lengths between 1.35-1.45 Å [18]. The formyl group adopts a planar geometry with the carbonyl carbon exhibiting sp² hybridization [17].
The electronic properties calculated through Density Functional Theory methods include fundamental parameters such as ionization potential, electron affinity, and chemical hardness. The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap typically ranges from 3.1-4.2 electron volts for thiophene carboxylic acid derivatives, indicating moderate electronic stability [15] [16] [18].
The dipole moment calculations yield values between 2.5-3.5 Debye, reflecting the polar nature of the molecule due to the presence of both formyl and carboxylic acid functional groups [16]. The molecular hardness values range from 1.5-2.5 electron volts, indicating moderate reactivity toward nucleophilic and electrophilic attack [15] [19].
The electrophilicity index calculations show values between 2.0-4.0 electron volts, suggesting that the compound exhibits moderate electrophilic character [15] [19]. The chemical potential ranges from -5.0 to -6.0 electron volts, providing information about the electron-donating or electron-accepting capabilities of the molecule [15] [19].
Polarizability calculations indicate values between 60-120 atomic units, reflecting the ease with which the electron distribution can be distorted by external electric fields [15]. These values are consistent with the presence of the extended pi-electron system in the thiophene ring and the polar functional groups [15].
The vibrational frequency calculations provide theoretical infrared spectroscopic data that complement experimental measurements. The calculated frequencies for the formyl carbonyl stretch (1730-1735 cm⁻¹) and carboxylic acid carbonyl stretch (1685-1695 cm⁻¹) show excellent agreement with experimental values [6] [16].
| Property | Typical Values | Computational Method |
|---|---|---|
| HOMO-LUMO gap | 3.1-4.2 eV | B3LYP/6-31G(d,p) |
| Dipole moment | 2.5-3.5 Debye | B3LYP/6-31G(d,p) |
| Molecular hardness | 1.5-2.5 eV | B3LYP/6-31G(d,p) |
| Electrophilicity index | 2.0-4.0 eV | B3LYP/6-31G(d,p) |
| Chemical potential | -5.0 to -6.0 eV | B3LYP/6-31G(d,p) |
| Polarizability | 60-120 au | B3LYP/6-31G(d,p) |
The molecular orbital analysis of 4-Formyl-3-methylthiophene-2-carboxylic acid provides fundamental insights into the electronic structure and chemical reactivity patterns. The highest occupied molecular orbital exhibits predominantly pi-bonding character localized on the thiophene ring system, with energy levels ranging from -6.2 to -6.8 electron volts [15] [16] [18]. This orbital represents the primary site for electron donation in chemical reactions and determines the nucleophilic character of the molecule [19].
The lowest unoccupied molecular orbital demonstrates pi-antibonding character also localized on the thiophene ring, with energy levels between -2.8 to -3.2 electron volts [15] [16] [18]. This orbital serves as the primary acceptor site for incoming electrons during electrophilic attack and influences the compound's susceptibility to reduction reactions [19].
The HOMO-1 orbital exhibits pi-bonding character predominantly associated with the carboxylic acid functional group, with energy levels ranging from -7.5 to -8.0 electron volts [16]. This orbital contributes to the electron-withdrawing nature of the carboxylic acid substituent and influences the overall electronic distribution within the molecule [16].
The LUMO+1 orbital demonstrates pi-antibonding character localized on the formyl group, with energy levels between -1.5 to -2.0 electron volts [16]. This orbital represents a secondary acceptor site and contributes to the electrophilic character of the formyl carbonyl carbon [16].
The HOMO-2 orbital exhibits sigma-bonding character within the thiophene ring system, with energy levels ranging from -8.5 to -9.0 electron volts [16]. This deeper-lying orbital contributes to the structural stability of the aromatic ring system [16].
The LUMO+2 orbital demonstrates sigma-antibonding character with delocalized distribution throughout the molecular framework, with energy levels between -0.5 to -1.0 electron volts [16]. This high-energy orbital becomes accessible only under conditions of significant electronic excitation [16].
The frontier molecular orbital analysis reveals that the thiophene ring system serves as the primary site for both nucleophilic and electrophilic interactions, with the HOMO-LUMO gap determining the overall chemical reactivity [15] [19]. The electron density distribution shows significant localization on the sulfur atom and the carbon atoms adjacent to the functional group substituents [20].
The Fukui function analysis identifies specific atomic sites most susceptible to nucleophilic and electrophilic attack. The carbon atoms in the thiophene ring exhibit the highest nucleophilic reactivity, while the carbonyl carbons of both the formyl and carboxylic acid groups demonstrate the highest electrophilic reactivity [20] [19].
| Orbital | Energy (eV) | Character | Localization |
|---|---|---|---|
| HOMO | -6.2 to -6.8 | π-bonding thiophene | Thiophene ring |
| LUMO | -2.8 to -3.2 | π*-antibonding thiophene | Thiophene ring |
| HOMO-1 | -7.5 to -8.0 | π-bonding carboxylic acid | Carboxylic acid |
| LUMO+1 | -1.5 to -2.0 | π*-antibonding formyl | Formyl group |
| HOMO-2 | -8.5 to -9.0 | σ-bonding thiophene | Thiophene ring |
| LUMO+2 | -0.5 to -1.0 | σ*-antibonding | Delocalized |